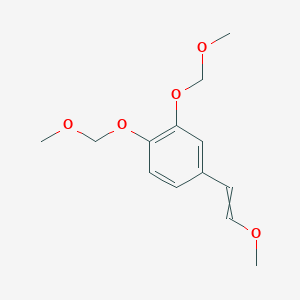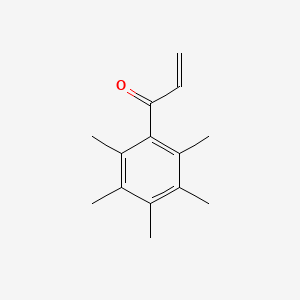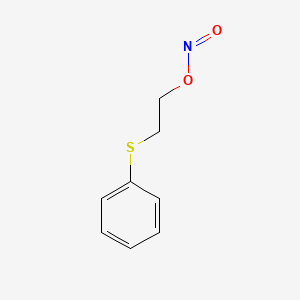![molecular formula C16H13NO2 B14311874 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol CAS No. 109485-92-9](/img/structure/B14311874.png)
7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol is an organic compound that features a naphthalene ring substituted with a pyridin-2-ylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalen-2-ol and pyridin-2-ylmethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF).
Procedure: Naphthalen-2-ol is reacted with pyridin-2-ylmethanol under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Catalysts: Using catalysts to increase reaction efficiency.
Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing advanced purification methods like chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalen-2-ol derivatives.
Substitution: Halogenated naphthalenes.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to interact with various biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be utilized in the synthesis of dyes, pigments, and other materials that require specific structural features provided by the naphthalene and pyridine moieties.
Mécanisme D'action
The mechanism by which 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxynaphthalen-2-ol: Lacks the pyridin-2-yl group, resulting in different chemical and biological properties.
2-(Naphthalen-1-yl)pyridine: Similar structure but with the pyridine ring directly attached to the naphthalene, affecting its reactivity and applications.
7-(Pyridin-3-ylmethoxy)naphthalen-2-ol: The position of the pyridine ring substitution can influence the compound’s properties and interactions.
Uniqueness
7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol is unique due to the specific positioning of the pyridin-2-ylmethoxy group, which can significantly impact its chemical reactivity and biological activity. This distinct structure allows for unique interactions and applications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
109485-92-9 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
7-(pyridin-2-ylmethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C16H13NO2/c18-15-6-4-12-5-7-16(10-13(12)9-15)19-11-14-3-1-2-8-17-14/h1-10,18H,11H2 |
Clé InChI |
ZOGFLMDJACQJBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)COC2=CC3=C(C=CC(=C3)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)

![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)




![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)




![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)
